molecular formula C19H16IN5OS B243297 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

货号 B243297
分子量: 489.3 g/mol
InChI 键: GZDGRDHIVXSGFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide, also known as ETBIB, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

作用机制

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide acts as an antagonist of the ETB receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the endothelium, smooth muscle cells, and neurons. The ETB receptor is involved in the regulation of vascular tone, endothelial function, and inflammation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide binds to the ETB receptor and blocks the binding of its endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide reduces blood pressure, improves endothelial function, and reduces vascular remodeling in animal models of hypertension and heart failure.

实验室实验的优点和局限性

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in lab experiments is its high selectivity for the ETB receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation is that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

未来方向

There are several future directions for the research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. One direction is to investigate the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. Additionally, the development of more potent and selective ETB receptor antagonists may lead to the identification of new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity for the ETB receptor makes it a valuable tool for investigating the specific role of this receptor in various physiological processes. Further research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide may lead to the development of new therapies for the treatment of various diseases.

合成方法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide involves a series of reactions that start with the synthesis of 3-ethyl-1,2,4-triazole-5-thiol, followed by the reaction with 4-(bromomethyl)benzonitrile to yield 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl bromide. This intermediate then undergoes a reaction with 2-iodobenzamide to yield N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学研究应用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for the ETB receptor, which is involved in the regulation of blood pressure, endothelial function, and vascular remodeling. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been used in studies to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

属性

分子式

C19H16IN5OS

分子量

489.3 g/mol

IUPAC 名称

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI 键

GZDGRDHIVXSGFV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

规范 SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。